Introduction: The Significance of Isotopic Labeling in Aldehyde Chemistry
Introduction: The Significance of Isotopic Labeling in Aldehyde Chemistry
An In-Depth Technical Guide to the Physical Properties of iso-Valeraldehyde-D2
For Researchers, Scientists, and Drug Development Professionals
Deuterium-labeled compounds, such as iso-Valeraldehyde-D2 (3-Methylbutanal-D2), are indispensable tools in modern chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium (²H or D) introduces a stable, non-radioactive isotopic label that allows researchers to trace metabolic pathways, elucidate reaction mechanisms, and enhance the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. iso-Valeraldehyde, a branched-chain aldehyde found in various natural products and used as a precursor in the synthesis of fragrances and pharmaceuticals, becomes a powerful probe for mechanistic studies when deuterated at specific positions.[1][2] This guide provides a comprehensive overview of the core physical properties of iso-Valeraldehyde-D2, offering a foundational dataset for its application in research and development.
Molecular Structure and Identity
The foundational step in characterizing any chemical entity is to ascertain its structure and molecular identity. iso-Valeraldehyde-D2 is a derivative of 3-methylbutanal where two hydrogen atoms have been replaced by deuterium.
Molecular Structure of iso-Valeraldehyde-D2
Caption: Chemical structure of one possible isomer of iso-Valeraldehyde-D2.
Key identifiers for iso-Valeraldehyde-D2 are crucial for sourcing and regulatory purposes.
| Identifier | Value | Source |
| CAS Number | 1394230-44-4 | [3][4] |
| Molecular Formula | C₅H₈D₂O | [3][4] |
| Synonyms | 3-Methylbutanal-D2, 3-Methyl(3,4-2H2)butanal | [3][4] |
| InChIKey | YGHRJJRRZDOVPD-WQPYEJCJSA-N | [3] |
Core Physical Properties: A Comparative Analysis
The introduction of deuterium atoms results in a marginal increase in molecular weight compared to the parent compound, which subtly influences its bulk physical properties. Understanding these shifts is fundamental for experimental design, particularly in processes like distillation, extraction, and chromatographic separation.
| Physical Property | iso-Valeraldehyde-D2 | iso-Valeraldehyde (non-deuterated) | Isotopic Effect |
| Molecular Weight | 88.14 g/mol [3][4] | 86.13 g/mol [2][5][6][7] | Increase due to heavier isotope |
| Boiling Point | 93.5 ± 8.0 °C (at 760 mmHg)[3] | 90 - 92.5 °C[2][5][8] | Slight increase expected |
| Density | 0.8 ± 0.1 g/cm³[3] | 0.785 - 0.803 g/mL[2] | Slight increase expected |
| Refractive Index | 1.383[3] | 1.388 (at 20°C) | Minimal change |
| Melting Point | Not available | -51 to -60 °C[2][5][8] | Minimal change expected |
| Flash Point | -1.7 ± 0.0 °C[3] | 29 °F (~ -1.7 °C) | Minimal change expected |
| Vapor Pressure | 49.3 ± 0.2 mmHg (at 25°C)[3] | ~30-50 mmHg (at 20-25°C)[7][9] | Minimal change expected |
Expert Insights: The Causality of Isotopic Effects
The observed increase in boiling point and density for iso-Valeraldehyde-D2, while slight, is a direct consequence of the increased molecular mass imparted by the two deuterium atoms. Heavier molecules have slightly stronger van der Waals forces, requiring more thermal energy to transition into the vapor phase (higher boiling point) and allowing for slightly more compact packing in the liquid state (higher density). These effects are subtle but can be significant in high-precision applications such as analytical standard preparation or high-performance liquid chromatography (HPLC) method development.
Experimental Determination of Physical Properties
To ensure the trustworthiness and reproducibility of the reported data, it is essential to understand the methodologies employed for their determination.
Protocol 1: Boiling Point Determination via Distillation
The boiling point is a fundamental property reflecting the volatility of a substance. It is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
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Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: A sample of iso-Valeraldehyde-D2 is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
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Heating: The flask is gently heated using a heating mantle.
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Equilibrium Establishment: As the liquid boils, a vapor-liquid equilibrium is established. The thermometer bulb must be positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
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Data Recording: The temperature is recorded when it stabilizes during the collection of the first few drops of distillate. The ambient atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.
Self-Validation: A constant, stable temperature reading during distillation indicates the purity of the substance. For a pure compound, the boiling point should remain constant throughout the distillation process.
Workflow for Boiling Point Determination
Caption: Standard workflow for the experimental determination of boiling point.
Spectroscopic and Physicochemical Data
For drug development and mechanistic studies, spectroscopic data and physicochemical parameters like LogP are critical.
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Exact Mass: 88.085716 u.[3] This high-precision value is vital for mass spectrometry, allowing for unambiguous identification of the molecule in complex matrices.
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LogP: 1.25.[3] The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A value of 1.25 indicates that iso-Valeraldehyde-D2 is moderately lipophilic, a key parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
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¹H NMR: The proton NMR spectrum would show a disappearance or significant reduction of the signal corresponding to the position of deuteration. For example, if the aldehyde proton is replaced by deuterium, the characteristic signal around 9.6 ppm would be absent.
-
¹³C NMR: The carbon at the site of deuteration would exhibit a multiplet signal due to C-D coupling and a slight upfield shift.
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IR Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2700-2900 cm⁻¹), providing clear evidence of deuteration.
Conclusion and Future Directions
The physical properties of iso-Valeraldehyde-D2 are largely governed by the fundamental characteristics of its parent molecule, with subtle but important modifications arising from the isotopic substitution. The data presented in this guide—including molecular weight, boiling point, density, and key physicochemical parameters—provide a robust foundation for researchers utilizing this compound. The slight increases in molecular weight, boiling point, and density are predictable consequences of the kinetic isotope effect and are critical for designing purification and analysis protocols. For professionals in drug development, the precise mass and LogP values are essential for pharmacokinetic modeling and bioanalytical method development. Further research to publish detailed spectroscopic data (NMR, IR, MS) would be highly valuable to the scientific community, providing a complete and authoritative reference for this important research chemical.
References
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iso-Valeraldehyde-D2 | CAS#:1394230-44-4 | Chemsrc. (n.d.). Retrieved February 1, 2026, from [Link]
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Isovaleraldehyde (CAS N° 590-86-3) - ScenTree. (n.d.). Retrieved February 1, 2026, from [Link]
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Isovaleraldehyde - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]
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3-Methylbutanal | C5H10O | CID 11552 - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]
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